N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a quinoline core substituted with a 4-methylbenzenesulfonyl group at position 3 and an acetamide moiety at position 1. The acetamide is further functionalized with a 3-chloro-4-methylphenyl group. The 4-methylbenzenesulfonyl group may enhance metabolic stability, while the chloro and methyl substituents on the phenyl ring likely influence lipophilicity and binding interactions.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-7-11-19(12-8-16)33(31,32)23-14-28(22-6-4-3-5-20(22)25(23)30)15-24(29)27-18-10-9-17(2)21(26)13-18/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLVINVMJXRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Acylation: The final step involves the acylation of the quinoline derivative with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous molecules based on structural motifs, substituent effects, and available experimental data.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Sulfonyl Group Variations: The target compound’s 4-methylbenzenesulfonyl group balances electron-withdrawing (sulfonyl) and lipophilic (methyl) properties. In contrast, the 4-chlorobenzenesulfonyl group () introduces stronger electron withdrawal, which may enhance binding to polar targets but reduce solubility .
Acetamide Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound provides a mix of halogen bonding (Cl) and hydrophobicity (Me). Comparatively, the 3,4-dichlorophenyl group () offers stronger electronegativity, favoring interactions with basic residues in biological targets .
Quinoline Core Modifications: The 6-ethyl substituent in and compounds introduces steric bulk, which may hinder binding to flat active sites (e.g., ATP pockets in kinases) compared to the unsubstituted quinoline in the target compound .
Crystallographic and Conformational Data :
- highlights how dichlorophenyl substitution influences molecular conformation, with dihedral angles (54.8–77.5°) between aromatic rings affecting packing and stability . Similar analyses for the target compound are lacking but would clarify its solid-state behavior.
- ’s methoxy-substituted sulfonamide demonstrates how electron-donating groups stabilize crystal lattices via N–H⋯O and C–H⋯O interactions .
Research Findings and Implications
- Lipophilicity vs. Solubility: The target compound’s 3-chloro-4-methylphenyl and 4-methylbenzenesulfonyl groups likely increase logP values, favoring membrane permeability but risking poor aqueous solubility. This trade-off is less pronounced in ’s methoxy analogue .
- The methyl group in the target compound may instead promote hydrophobic interactions .
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to and , involving sulfonylation of quinoline precursors followed by acetamide coupling .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse scientific sources.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClN2O4S |
| Molecular Weight | 471.0 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxoquinolin-1-yl]acetamide |
| CAS Number | 902585-09-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Reactions with Isocyanates : The compound can be synthesized by reacting 3-chloro-4-methylphenyl isocyanate with 7-methyl-4-(4-methylbenzenesulfonyl)-3,4-dihydroquinolin-2-carboxylic acid.
- Purification Techniques : Final products are purified using recrystallization or chromatography to achieve high purity levels suitable for biological testing.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It has been observed to:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival, potentially leading to anticancer effects.
- Modulate Cellular Pathways : It can interfere with signaling pathways that regulate apoptosis and cell cycle progression.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity:
- Cell Proliferation Inhibition : In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in clinical settings .
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Antitumor Efficacy : A study involving xenograft models showed that treatment with the compound led to a reduction in tumor size and improved survival rates compared to control groups .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy, indicating potential for combination therapy strategies in cancer treatment .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step protocols, including:
- Quinoline core construction : Cyclocondensation of substituted anilines with β-keto esters under acidic conditions (e.g., H₂SO₄) to form the 1,4-dihydroquinolin-4-one scaffold .
- Sulfonylation : Reaction of the quinoline intermediate with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base to introduce the sulfonyl group .
- Acetamide coupling : Amidation via activation of the carboxylic acid group (e.g., using EDCI/HOBt) with 3-chloro-4-methylaniline in DMF . Key conditions : Strict temperature control (0–5°C for sulfonylation, 25°C for amidation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C3, acetamide linkage at C2) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
- X-ray crystallography : Resolves conformational discrepancies (e.g., dihedral angles between chlorophenyl and quinoline moieties) .
Q. How can researchers design initial biological activity screens?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations and comparison to controls (e.g., doxorubicin) .
- Microbial susceptibility : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structural variations in substituents (e.g., 4-methylbenzenesulfonyl vs. fluorobenzoyl) impact bioactivity?
- Lipophilicity : The 4-methylbenzenesulfonyl group increases logP (predicted via ChemAxon) compared to fluorobenzoyl derivatives, enhancing membrane permeability .
- Enzyme binding : Molecular docking (AutoDock Vina) shows sulfonyl groups form hydrogen bonds with catalytic residues (e.g., EGFR Tyr845), while chloro substituents improve steric complementarity .
- Data contradiction : Fluorobenzoyl analogs in show higher antimicrobial activity but lower kinase inhibition, suggesting target-specific SAR .
Q. What strategies resolve crystallographic data discrepancies in asymmetric units?
- Conformational analysis : Compare dihedral angles (e.g., 54.8° vs. 77.5° in ) to identify steric clashes or hydrogen-bonding variations .
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to validate crystallographic conformers and assess energy differences (>2 kcal/mol indicates non-interconvertible states) .
- Dynamic NMR : Probe rotational barriers of sulfonyl groups at variable temperatures to correlate with crystal packing effects .
Q. How can in silico models predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood) and toxicity endpoints (e.g., hERG inhibition) .
- Metabolite identification : LC-MS/MS fragmentation patterns after incubation with liver microsomes (human/rat) to detect hydroxylation or sulfonyl cleavage .
- Comparative studies : Cross-reference with structurally similar compounds (e.g., ’s tetrahydroquinoxaline analogs) to validate predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
